methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate
Description
Methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core fused with a sulfamoyl-linked methoxy-substituted benzoate ester. The pyrazolo[1,5-a]pyridine moiety is a bicyclic system known for its pharmacological relevance, particularly in enzyme inhibition and cancer therapy . The methoxy group at the 4-position of the benzoate may influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 4-methoxy-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylsulfamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-23-14-4-3-11(16(20)24-2)9-15(14)25(21,22)18-12-6-8-19-13(10-12)5-7-17-19/h3-5,7,9,12,18H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNZQZOSZXPVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The starting material, 4-methoxybenzoic acid, is esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form methyl 4-methoxybenzoate.
Sulfamoylation: The ester is then reacted with sulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfamoyl group.
Cyclization: The final step involves the cyclization of the intermediate with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated benzoate derivatives.
Scientific Research Applications
Methyl 4-methoxy-3-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The tetrahydropyrazolo[1,5-a]pyridine ring can interact with hydrophobic pockets, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines, such as 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides, share structural similarities with the target compound but differ in their fused heterocyclic core (pyrimidine vs. pyridine). These derivatives exhibit inhibition of cathepsins K and B, with IC₅₀ values ranging from 25–45 µM . The target compound’s pyrazolo[1,5-a]pyridine system may confer distinct selectivity due to electronic and steric differences in the nitrogen-rich ring.
Key Data Table 1: Pyrazolo-Fused Heterocycles
Benzenesulfonamide Derivatives
Compounds like 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides feature a sulfonamide bridge but employ pyrazoline instead of pyrazolo[1,5-a]pyridine. These derivatives are carbonic anhydrase inhibitors, highlighting the role of sulfonamide groups in enzyme binding . The target compound’s sulfamoyl group (-SO₂NH-) may similarly engage in hydrogen bonding or ionic interactions, but its fused pyridine system could alter target specificity.
Pyrazolo[3,4-b]Pyridine Derivatives
The patent-pending methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate includes a pyrazolo[3,4-b]pyridine core linked to a pyrimidine. This compound’s structural complexity contrasts with the target’s simpler pyrazolo[1,5-a]pyridine system, suggesting divergent synthetic routes and pharmacokinetic profiles .
Biological Activity
Methyl 4-methoxy-3-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}sulfamoyl)benzoate is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure and Properties
The compound contains a benzoate moiety linked to a sulfamoyl group and a pyrazolo[1,5-a]pyridine structure. The presence of these functional groups suggests a diverse range of biological activities.
Antibacterial Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
Anticancer Activity
The sulfamoyl group in this compound may enhance its anticancer potential. Research has shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The specific pathways involved include the modulation of cell cycle regulators and activation of caspases.
Enzyme Inhibition
Enzymatic inhibition is another significant aspect of the biological activity of this compound. It has been noted that sulfamoyl derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong | 2.14 |
| Urease | Moderate | 21.25 |
These values indicate that this compound could be a candidate for further development as an enzyme inhibitor in therapeutic applications.
Case Studies
- Antibacterial Screening : A study evaluated various pyrazolo derivatives for their antibacterial efficacy against multiple strains. This compound exhibited promising results against Staphylococcus aureus, indicating its potential use in treating bacterial infections .
- Anticancer Evaluation : In vitro studies showed that the compound could inhibit the proliferation of cancer cell lines by up to 70% at certain concentrations. This effect was attributed to its ability to induce apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
